molecular formula C20H31NO B15171455 N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine CAS No. 920280-73-5

N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine

Cat. No.: B15171455
CAS No.: 920280-73-5
M. Wt: 301.5 g/mol
InChI Key: GDRFEGCPAAWLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine is a synthetic amine compound designed for research and development applications, particularly in medicinal chemistry. Its molecular structure, which features a cycloheptanamine moiety linked to a 4-(benzyloxy)cyclohexyl group, makes it a valuable intermediate for constructing more complex molecules. The benzyloxy group can assume different conformations, which can significantly impact the lipophilicity and overall properties of the resulting compounds . This structure is analogous to scaffolds used in the exploration of new pharmacologically active agents. Potential in Drug Discovery While the specific biological activity of this compound has not been reported, its structure suggests potential as a building block in drug discovery campaigns. Structurally similar compounds containing cyclohexylamine and benzyloxy groups have been investigated as key intermediates in the synthesis of compounds with evaluated biological activity . For instance, research on N-(4-(benzyloxy)benzyl)-4-aminoquinolines has demonstrated potent antimycobacterial activity against the M. tuberculosis H37Rv strain, with some compounds showing minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid . Furthermore, N-cyclohexyl benzenesulfonamide derivatives have been explored for therapeutic use in a range of diseases, including rheumatoid arthritis, osteoporosis, and various cancers . Researchers can utilize this compound to explore structure-activity relationships (SAR) by modifying its core or incorporating it into larger molecular architectures. Handling and Usage This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. For safe handling and storage, please refer to the associated Safety Data Sheet (SDS).

Properties

CAS No.

920280-73-5

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

IUPAC Name

N-(4-phenylmethoxycyclohexyl)cycloheptanamine

InChI

InChI=1S/C20H31NO/c1-2-7-11-18(10-6-1)21-19-12-14-20(15-13-19)22-16-17-8-4-3-5-9-17/h3-5,8-9,18-21H,1-2,6-7,10-16H2

InChI Key

GDRFEGCPAAWLOC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2CCC(CC2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine typically involves multiple steps, starting with the preparation of the benzyloxycyclohexyl intermediate. One common method involves the reaction of cyclohexanol with benzyl chloride in the presence of a base to form benzyloxycyclohexane. This intermediate is then subjected to further reactions to introduce the cycloheptanamine group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine with structurally related compounds from and :

Compound Name Substituent on Cyclohexyl Functional Group Key Structural Features
This compound Benzyloxy Secondary amine Cycloheptane ring, aromatic benzyloxy group
N-[4-(tert-Butyl)cyclohexyl]-substituted benzamides (Scheme 11) tert-Butyl Amide Bulky alkyl group, planar benzamide core
N-[4-(Ethyl)cyclohexyl]-substituted benzamides (Scheme 12) Ethyl Amide Smaller alkyl group, benzamide core
N-Benzyl-N-cyclohexyl-4-methyl-benzenesulfonamide () Benzyl and methyl Sulfonamide Sulfonyl group, aromatic and alkyl substituents

Key Observations:

  • The tert-butyl group in Scheme 11 compounds enhances steric bulk, which may improve receptor binding but increase metabolic stability compared to smaller ethyl groups .
  • Functional Group Differences: The secondary amine in the target compound differs from the amide and sulfonamide groups in analogs. Amides () and sulfonamides () exhibit hydrogen-bonding capabilities, which can enhance target affinity but may also increase gastrointestinal irritation due to acidic proton donation .

Pharmacological Activity and Side Effects

Anti-inflammatory and Analgesic Potency:

  • Scheme 11f (tert-Butyl analog): Exhibited the highest anti-inflammatory activity among benzamide derivatives, attributed to the tert-butyl group’s steric and electronic effects .
  • However, the absence of an amide group could reduce hydrogen-bonding interactions, possibly lowering potency.

Gastrointestinal (GI) Irritation:

  • Scheme 12d (Ethyl analog): Demonstrated the highest ulcerogenic activity, likely due to the amide group’s acidity and interaction with GI mucosa .
  • Target Compound (Predicted): The secondary amine may exhibit lower GI irritation compared to amides or sulfonamides, as amines are less acidic and less prone to proton donation in the stomach environment.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Benzyloxy groups are susceptible to oxidative metabolism (e.g., cytochrome P450), whereas tert-butyl groups in Scheme 11 compounds resist metabolic degradation, leading to longer half-lives .

Biological Activity

N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article synthesizes research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a cycloheptane core substituted with a benzyloxy group and a cyclohexyl moiety. This unique structure is believed to influence its biological interactions significantly.

Biological Activity Overview

  • Antimycobacterial Activity :
    • A study synthesized a series of compounds related to N-[4-(benzyloxy)benzyl]-4-aminoquinolines, which demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb). Some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid, indicating potential for further development as antitubercular agents .
    • The compounds were evaluated for selectivity against human cell lines (Vero and HepG2), showing that they did not significantly affect cell viability, which is crucial for therapeutic applications .
  • PPARα Agonism :
    • Research into similar compounds has shown that agonism of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) can ameliorate inflammation and vascular leakage. Compounds derived from the benzyloxy-benzylamino chemotype demonstrated improved potency and selectivity, indicating that modifications in the structure can enhance biological activity .

Table 1: Antimycobacterial Activity of Related Compounds

Compound IDStructure DescriptionMIC (µM)Selectivity Index
9n4-Benzyloxy with chlorine2.7High
9o4-Benzyloxy with fluorine2.8High
9mUnsubstituted5.8Moderate
9gVarious halogen substitutions5.7-6.4Moderate

Note: MIC values indicate the concentration required to inhibit bacterial growth, with lower values representing higher potency.

Case Study 1: Antimycobacterial Evaluation

In a recent evaluation, compounds derived from the N-[4-(benzyloxy)] scaffold were tested against various strains of Mycobacterium tuberculosis. Compounds with halogen substitutions showed enhanced activity, suggesting that specific structural modifications can significantly impact efficacy .

Case Study 2: In Vivo Efficacy

In vivo studies using diabetic rat models indicated that certain derivatives of this compound could reduce retinal vascular leakage, a critical factor in diabetic retinopathy. These findings suggest not only antimicrobial but also potential therapeutic applications in metabolic disorders .

Safety and Toxicology

Preliminary assessments have indicated that this compound and its derivatives exhibit favorable safety profiles with no significant toxicity observed in animal models during short-term studies . Further toxicological evaluations are necessary to establish long-term safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.